molecular formula C10H11N3 B1282339 1-Benzyl-4-methyl-1H-1,2,3-triazole CAS No. 91258-00-3

1-Benzyl-4-methyl-1H-1,2,3-triazole

Cat. No. B1282339
CAS RN: 91258-00-3
M. Wt: 173.21 g/mol
InChI Key: PYXAJAYFLQNQLW-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-1H-1,2,3-triazole is a derivative of the 1,2,3-triazole family, a class of compounds known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and materials science. The 1,2,3-triazole core is a five-membered heterocyclic structure containing three nitrogen atoms, which can be functionalized to yield a variety of derivatives with different properties and applications.

Synthesis Analysis

The synthesis of 1-benzyl-4-methyl-1H-1,2,3-triazole derivatives typically involves the use of "click chemistry," a term that describes a set of powerful, highly reliable, and selective reactions for the rapid synthesis of new compounds. For instance, the green synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole demonstrates an environmentally friendly approach to synthesizing triazole derivatives, which can be further functionalized to obtain the desired 1-benzyl-4-methyl variant . Additionally, the synthesis of related compounds, such as 1,4-bis(phenylthio/seleno methyl)-1,2,3-triazoles, involves reactions with ruthenium complexes, indicating the versatility of triazole synthesis methods .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield compounds with different properties. For example, the crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene reveals a molecule with a symmetry center located at the center of the phenyl ring, with a significant dihedral angle between the planes of the triazole and phenyl rings . This structural information is crucial for understanding the reactivity and interaction of triazole derivatives with other molecules.

Chemical Reactions Analysis

1-Benzyl-4-methyl-1H-1,2,3-triazole derivatives can participate in various chemical reactions due to the reactive nature of the triazole ring. For instance, the triazole ring can act as a ligand in coordination complexes, as seen in the synthesis of ruthenium complexes with triazole derivatives . These complexes can catalyze oxidation and transfer hydrogenation reactions, demonstrating the potential of triazole derivatives in catalysis. Moreover, triazole derivatives can undergo reactions such as diazotization, as shown in the synthesis of new 4-(benzotriazol-1-yl)-1,2,3-triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzyl-4-methyl-1H-1,2,3-triazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the triazole ring can affect the compound's solubility, melting point, and stability. The crystal and molecular structures of two triazole derivatives provide insights into the electron density distribution within the triazole ring and the supramolecular interactions that occur in the solid state, which can influence the compound's physical properties . Additionally, the antimicrobial activity of a series of 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl}-1H-1,2,3-triazole derivatives highlights the chemical properties and potential applications of these compounds in the field of medicinal chemistry .

Scientific Research Applications

Antimicrobial Activity

1-Benzyl-4-methyl-1H-1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial properties. The compounds were synthesized via Cu(I) catalyzed reactions and screened for antimicrobial activity, showing potential as antimicrobial agents (B. Reddy et al., 2016).

Catalysis and Organic Synthesis

These compounds have been used in catalyst activation and as ligands in organometallic complexes. They have been found to play a role in transfer hydrogenation and oxidation reactions, indicating their utility in catalytic processes and synthetic organic chemistry (Fariha Saleem et al., 2014).

Cytotoxicity and Anticancer Research

1-Benzyl-4-methyl-1H-1,2,3-triazole derivatives have shown cytotoxicity against various human cancer cell lines. These findings are significant for the development of new anticancer agents. The compounds' structures have been analyzed, and their potential as anticancer agents has been evaluated through in vitro studies (A. Das et al., 2021).

Corrosion Inhibition

These compounds have been studied for their performance as organic corrosion inhibitors for metals in acidic environments. Their effectiveness in protecting metals against corrosion has been demonstrated through various analytical methods, showing their potential application in industrial corrosion protection (C. M. Fernandes et al., 2019).

Structural Analysis

Studies on the crystal and molecular structures of triazole derivatives, including 1-Benzyl-4-methyl-1H-1,2,3-triazole, have been conducted. These studies provide insights into the compounds' structural characteristics, which are vital for understanding their chemical properties and potential applications (N. Boechat et al., 2010).

Safety And Hazards

“1-Benzyl-4-methyl-1H-1,2,3-triazole” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The future directions for “1-Benzyl-4-methyl-1H-1,2,3-triazole” could involve further exploration of its potential applications in various fields of chemistry . More research is needed to fully understand its properties and potential uses .

properties

IUPAC Name

1-benzyl-4-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-9-7-13(12-11-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXAJAYFLQNQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538702
Record name 1-Benzyl-4-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-methyl-1H-1,2,3-triazole

CAS RN

91258-00-3
Record name 1-Benzyl-4-methyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VA Burilov, RN Belov, RI Nugmanov… - Russian Chemical …, 2022 - Springer
Novel di- and tetra-substituted calix[4]arene derivatives bearing diacetylene moieties at the lower rim of macrocycle were synthesized via the Mitsunobu and Williamson reactions. The …
Number of citations: 2 link.springer.com

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